4-Formyl-3,5-dimethylbenzonitrile
Overview
Description
4-Formyl-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C10H9NO. It is a derivative of benzonitrile, characterized by the presence of a formyl group at the fourth position and two methyl groups at the third and fifth positions on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Formyl-3,5-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the formylation of 3,5-dimethylbenzonitrile using a Vilsmeier-Haack reaction. This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction proceeds under controlled temperature conditions to yield the desired product.
Another method involves the oxidation of 4-(3,5-dimethylphenyl)acetonitrile using oxidizing agents such as manganese dioxide (MnO2) or potassium permanganate (KMnO4). The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Vilsmeier-Haack reaction due to its efficiency and scalability. The process is carried out in batch reactors with precise control over reaction parameters to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives like imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Carboxy-3,5-dimethylbenzonitrile.
Reduction: 4-(Aminomethyl)-3,5-dimethylbenzonitrile.
Substitution: Various imines or hydrazones depending on the nucleophile used.
Scientific Research Applications
4-Formyl-3,5-dimethylbenzonitrile is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile and formyl groups.
Medicine: Research into potential therapeutic agents often involves derivatives of this compound.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Formyl-3,5-dimethylbenzonitrile involves its reactivity with nucleophiles and electrophiles due to the presence of the formyl and nitrile groups. The formyl group can undergo nucleophilic addition reactions, while the nitrile group can participate in nucleophilic substitution and reduction reactions. These interactions are facilitated by the electron-withdrawing nature of the nitrile group, which enhances the electrophilicity of the formyl group.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzonitrile: Lacks the formyl group, making it less reactive in nucleophilic addition reactions.
4-Formylbenzonitrile: Lacks the methyl groups, affecting its steric and electronic properties.
4-Formyl-3-methylbenzonitrile: Has only one methyl group, leading to different reactivity and physical properties.
Uniqueness
4-Formyl-3,5-dimethylbenzonitrile is unique due to the combination of the formyl and nitrile groups along with the two methyl groups, which influence its reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and research applications.
Properties
IUPAC Name |
4-formyl-3,5-dimethylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-9(5-11)4-8(2)10(7)6-12/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPDZSUBLMJJHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157870-16-1 | |
Record name | 4-formyl-3,5-dimethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.